3-Chloro-N-isopropylbenzamide
Overview
Description
3-Chloro-N-isopropylbenzamide: is an organic compound with the molecular formula C10H12ClNO . It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and an isopropyl group attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-isopropylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in achieving the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-isopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the amide group is converted to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts like palladium on carbon.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran, and reaction temperatures around 0-25°C.
Oxidation Reactions: Oxidizing agents like potassium permanganate, solvents like water or acetone, and reaction temperatures around 50-70°C.
Major Products Formed:
Substitution Reactions: Products with different substituents on the benzene ring.
Reduction Reactions: Corresponding amines.
Oxidation Reactions: Corresponding carboxylic acids.
Scientific Research Applications
3-Chloro-N-isopropylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-Chloro-N,N-diisopropylbenzamide
- 3-Chloro-N-methylbenzamide
- 3-Chloro-N-ethylbenzamide
Comparison: 3-Chloro-N-isopropylbenzamide is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural uniqueness can influence its reactivity, solubility, and biological activity compared to other similar compounds. For instance, the presence of the isopropyl group can enhance its lipophilicity, making it more effective in crossing biological membranes and interacting with lipid-rich environments.
Properties
IUPAC Name |
3-chloro-N-propan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBUUNRWYGFFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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